Biotin-PEG2-Mal
Overview
Description
N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine is a synthetic compound that combines the properties of biotin and maleimide. Biotin is a vitamin that is essential for various metabolic processes, while maleimide is a functional group that is commonly used in bioconjugation reactions. This compound is particularly useful in the field of biochemistry and molecular biology for its ability to form stable covalent bonds with thiol groups, making it a valuable tool for labeling and immobilizing proteins and other biomolecules .
Mechanism of Action
Target of Action
Biotin-PEG2-Mal, also known as N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, is a PEG-based PROTAC linker . The primary targets of this compound are proteins with sulfhydryl groups, specifically cysteine residues . These targets play a crucial role in the structure and function of proteins.
Mode of Action
This compound interacts with its targets through a specific and efficient reaction with reduced thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 . This interaction forms stable thioether bonds . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process affects the protein degradation pathway, leading to the removal of specific proteins from the cell.
Pharmacokinetics
The compound’s peg-based structure suggests it may have improved solubility and stability, potentially enhancing its bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with reduced thiols at pH 6.5 to 7.5 . Additionally, the compound should be stored under nitrogen or argon at low temperature (-20℃) and kept away from light .
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-Mal plays a crucial role in biochemical reactions by acting as a linker between biotin and thiol-containing biomolecules. The maleimide group of this compound reacts specifically with sulfhydryl groups (–SH) on cysteine residues of proteins, forming a stable thioether linkage . This reaction occurs efficiently at pH 6.5-7.5, making it suitable for various biological applications . The biotin moiety of this compound binds with high affinity to avidin or streptavidin, enabling the detection, purification, and immobilization of biotinylated molecules . This compound is commonly used in the labeling of antibodies, peptides, and other thiol-containing molecules .
Cellular Effects
This compound influences various cellular processes by facilitating the biotinylation of proteins and other biomolecules. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study protein-protein interactions, track protein localization, and monitor cellular responses to different stimuli . The use of this compound in cell-based assays allows researchers to investigate the effects of biotinylation on cellular functions and identify potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable thioether bonds between the maleimide group and thiol groups on cysteine residues . This reaction is highly specific and occurs under mild conditions, preserving the biological activity of the target molecules . The biotin moiety of this compound binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules . This dual functionality makes this compound an effective tool for studying protein interactions, enzyme activity, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C and protected from light . Prolonged exposure to light or elevated temperatures can lead to degradation and reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting minimal impact on cell viability and function . Researchers should consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, toxic or adverse effects may be observed, including changes in cellular function and metabolism . Researchers should carefully optimize the dosage of this compound in animal studies to minimize potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with biotin-dependent enzymes. Biotin is a cofactor for several carboxylases involved in gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin moiety of this compound can be incorporated into these metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, the PEG spacer in this compound enhances its solubility and reduces steric hindrance, facilitating its interaction with target enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with biotin transporters and binding proteins . The biotin moiety allows for efficient uptake and distribution of this compound within cells, while the PEG spacer enhances its solubility and reduces aggregation . This compound can be localized to specific cellular compartments, enabling targeted biotinylation and functional studies .
Subcellular Localization
The subcellular localization of this compound is influenced by its biotin and maleimide groups. The biotin moiety allows for targeting to specific cellular compartments through interactions with biotin-binding proteins . Additionally, the maleimide group can direct this compound to thiol-containing proteins and organelles, facilitating targeted biotinylation and functional studies . This compound can be used to study the localization and function of biotinylated proteins within different cellular compartments .
Preparation Methods
The synthesis of N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine typically involves several steps:
Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Linker Attachment: The biotin-NHS ester is then reacted with a diamine linker, such as 3,6-dioxaoctane-1,8-diamine, under mild conditions to form a biotinylated diamine.
Maleimide Conjugation: Finally, the biotinylated diamine is reacted with maleimide under controlled conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine undergoes several types of chemical reactions:
Addition Reactions: The maleimide group readily reacts with thiol groups in proteins and other biomolecules to form stable thioether bonds.
Substitution Reactions: The biotin moiety can participate in substitution reactions with avidin or streptavidin, forming strong non-covalent interactions.
Common reagents used in these reactions include thiol-containing compounds, avidin or streptavidin, and various acids or bases. The major products formed from these reactions are biotinylated proteins or other biomolecules, which can be used for various applications in research and industry .
Scientific Research Applications
N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used for the bioconjugation of small molecules, peptides, and proteins, enabling the study of their interactions and functions.
Biology: The compound is used for labeling and immobilizing biomolecules, facilitating various assays and imaging techniques.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Comparison with Similar Compounds
N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine is unique in its combination of biotin and maleimide functionalities. Similar compounds include:
Biotin-PEG-Maleimide: This compound has a polyethylene glycol (PEG) linker instead of the dioxaoctane linker, providing greater flexibility and solubility.
Biotin-NHS Ester: This compound lacks the maleimide group and is used primarily for biotinylation of amine-containing biomolecules.
Maleimide-PEG-NHS: This compound combines maleimide and NHS ester functionalities, enabling bioconjugation with both thiol and amine groups.
The unique combination of biotin and maleimide in N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine makes it particularly useful for applications requiring both thiol-reactivity and biotinylation.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCXVIKHFVPSZ-HOIFWPIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305372-39-8 | |
Record name | Maleimide PEO2-biotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305372-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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